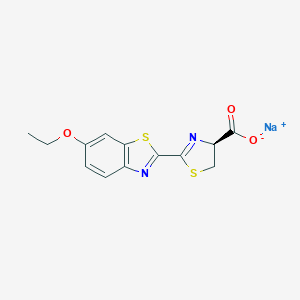
N-ethylacrylamide
Overview
Description
N-ethylacrylamide is an organic compound with the molecular formula C5H9NO. It is a derivative of acrylamide where the hydrogen atom on the nitrogen is replaced by an ethyl group. This compound is known for its applications in polymer chemistry, particularly in the synthesis of hydrogels and other polymeric materials.
Mechanism of Action
Target of Action
N-Ethylacrylamide is a monomer that is commonly used in the synthesis of polyacrylamide . The primary targets of this compound are the polymer chains where it is incorporated during the polymerization process . These polymer chains can be used in various applications such as drug delivery and thermal responsive polymers .
Mode of Action
This compound interacts with its targets by integrating into the polymer chains during the polymerization process . This integration results in changes in the physical and chemical properties of the polymer, such as its thermal responsiveness and hydrophilicity .
Biochemical Pathways
It is known that the compound plays a role in the phase transition of poly(n,n-diethylacrylamide-co-n-ethylacrylamide) random copolymers . This suggests that this compound may influence the molecular interactions underlying these phase transitions.
Pharmacokinetics
It is known that the compound is used in the form of a monomer and is integrated into polymer chains . This suggests that its bioavailability would be dependent on the properties of the polymer it is incorporated into.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the properties of the polymer it is incorporated into. For instance, when used in the synthesis of thermal responsive polymers, this compound can contribute to the polymer’s ability to respond to changes in temperature .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the solvent composition used during the polymerization process can significantly affect the properties of the resulting polymer . Additionally, factors such as temperature and pH could potentially influence the compound’s action and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethylacrylamide can be synthesized through the reaction of acryloyl chloride with ethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride.
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-ethylacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in the production of hydrogels.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and ethylamine.
Addition Reactions: It can participate in Michael addition reactions with nucleophiles such as thiols and amines.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate are used under thermal or photochemical conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Addition Reactions: Nucleophiles like thiols or amines under mild conditions.
Major Products Formed
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and ethylamine
Addition Reactions: Various adducts depending on the nucleophile used
Scientific Research Applications
N-ethylacrylamide is widely used in scientific research due to its versatility:
Polymer Chemistry: It is used to synthesize thermoresponsive polymers and hydrogels, which have applications in drug delivery and tissue engineering.
Biology: Hydrogels made from this compound are used as scaffolds for cell culture and tissue regeneration.
Medicine: Its polymers are explored for controlled drug release systems.
Industry: Used in the production of coatings, adhesives, and sealants due to its polymerizable nature.
Comparison with Similar Compounds
Similar Compounds
N-isopropylacrylamide: Known for its thermoresponsive properties, similar to N-ethylacrylamide but with a different lower critical solution temperature.
N,N-dimethylacrylamide: Another acrylamide derivative used in polymer synthesis with different solubility and mechanical properties.
N-tert-butylacrylamide: Used in the synthesis of hydrogels with unique swelling behaviors.
Uniqueness
This compound is unique due to its specific balance of hydrophilicity and hydrophobicity, which allows for the formation of hydrogels with tailored properties. Its ethyl group provides a distinct set of physical and chemical characteristics compared to other acrylamide derivatives, making it suitable for specific applications in drug delivery and tissue engineering.
Properties
IUPAC Name |
N-ethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-3-5(7)6-4-2/h3H,1,4H2,2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPMNMYLORDLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25215-59-2 | |
| Record name | 2-Propenamide, N-ethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25215-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10430697 | |
| Record name | N-ethylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5883-17-0 | |
| Record name | N-ethylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Ethyl acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for N-Ethylacrylamide?
A1: this compound has the molecular formula C5H9NO and a molecular weight of 99.13 g/mol. Spectroscopically, the presence of key functional groups can be confirmed through techniques like FTIR and NMR. For instance, FTIR would show characteristic peaks for the amide carbonyl (C=O) and N-H bonds. []
Q2: What makes this compound particularly interesting for material science applications?
A2: this compound exhibits a lower critical solution temperature (LCST) in aqueous solutions. This means that polymers of NEAAm, like poly(this compound) (PNEAAm), transition from a soluble state to an insoluble state upon heating past the LCST. [, , ] This thermoresponsive behavior makes PNEAAm suitable for applications such as controlled drug delivery, tissue engineering, and separation technologies.
Q3: How does the performance of poly(this compound) change under different conditions like pH or the presence of salts?
A3: The LCST of PNEAAm can be influenced by factors like pH, ionic strength, and the presence of additives. For example, the addition of salts like KCl generally decreases the LCST of PNEAAm, making it less hydrophilic. [] Conversely, the addition of surfactants like sodium dodecyl sulfate (SDS) tends to increase the LCST. []
Q4: Can the LCST of poly(this compound) be modified to suit specific applications?
A4: Yes, the LCST of PNEAAm can be tuned by copolymerizing NEAAm with other monomers. For example, incorporating N-isopropylacrylamide (NIPAAm), which has a lower LCST, can create copolymers with intermediate LCSTs. [, , , ] This allows for fine-tuning the temperature responsiveness of the resulting hydrogels.
Q5: Has this compound been explored in the context of catalytic reactions?
A5: While not directly a catalyst, NEAAm has been used in the synthesis of polymers that incorporate catalytic moieties. For instance, researchers have created self-oscillating polymer chains by copolymerizing NEAAm with a ruthenium-based catalyst used in the Belousov-Zhabotinsky (BZ) reaction. [, ] The resulting polymer exhibits oscillatory changes in solubility driven by the BZ reaction.
Q6: Have computational methods been employed to study this compound or its polymers?
A6: Yes, molecular dynamics simulations have been used to investigate the thermosensitive hydration behavior of PNEAAm at the atomic level. [] These simulations, alongside experimental observations, provide insights into the conformational changes and interactions with water molecules that govern the LCST behavior of PNEAAm.
Q7: How do structural modifications to this compound, such as changing the alkyl group, affect its polymerization and polymer properties?
A7: The N-alkyl substituent significantly impacts the LCST of poly(N-alkylacrylamide)s. Increasing the alkyl chain length generally leads to a decrease in LCST due to increased hydrophobicity. For instance, poly(N-isopropylacrylamide) (PNIPAAm) exhibits a lower LCST than PNEAAm. [, ]
Q8: How stable are poly(this compound) hydrogels over time, and are there strategies to enhance their stability?
A8: The stability of PNEAAm hydrogels can be affected by factors such as hydrolysis, temperature, and exposure to UV light. Strategies for improving stability include using crosslinking agents during polymerization to create a more robust network structure and incorporating additives that protect against degradation. [, ]
Q9: What analytical techniques are commonly employed to characterize poly(this compound) and its properties?
A9: Various techniques are used to characterize PNEAAm, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the copolymer composition and microstructure. []
- Gel Permeation Chromatography (GPC): Determines the molecular weight and polydispersity of the polymer. [, ]
- Differential Scanning Calorimetry (DSC): Measures the LCST and other thermal transitions. []
- Turbidimetry: Used to monitor the cloud point, which corresponds to the LCST. []
- Dynamic Light Scattering (DLS): Provides information about the size and size distribution of polymer aggregates in solution. []
- Scanning Electron Microscopy (SEM): Used to visualize the morphology and microstructure of hydrogels. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


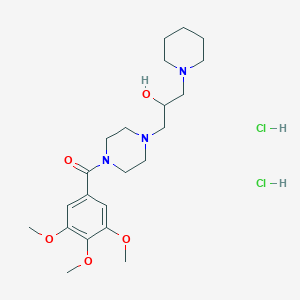

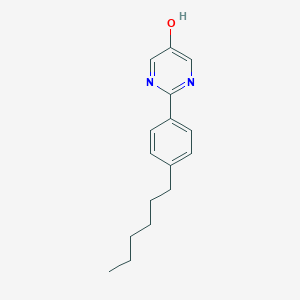


![8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B34209.png)
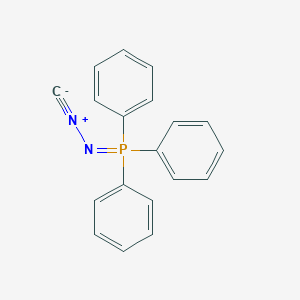
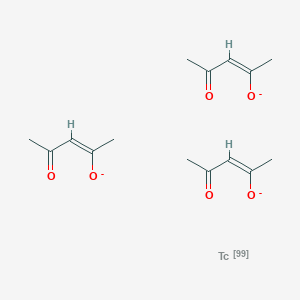
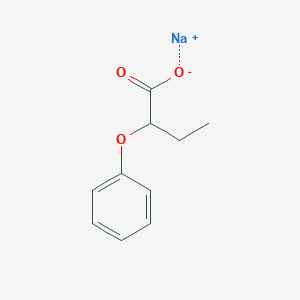


![4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B34219.png)
![2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid](/img/structure/B34220.png)
